molecular formula C7H5Cl2NO4S B2555252 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid CAS No. 338962-58-6

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid

Cat. No. B2555252
CAS RN: 338962-58-6
M. Wt: 270.08
InChI Key: KVNKMVWBPSKPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid is a chemical compound with the empirical formula C7H5Cl2NO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid is represented by the SMILES string OC(=O)CS(=O)(=O)c1ncc(Cl)cc1Cl . This indicates that the molecule contains a sulfonyl group attached to a dichloropyridine ring and an acetic acid group.

Scientific Research Applications

Organic Corrosion Inhibitors

Organic compounds, including those with sulfur-containing moieties similar to 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid, are widely used as corrosion inhibitors in acidic solutions. These inhibitors are particularly valuable in industrial cleaning processes for both ferrous and non-ferrous metals, providing an economic method to prevent metallic dissolution. The effectiveness of such inhibitors is attributed to the presence of heteroatoms (like O, S, N, P) and π-electrons, which facilitate adsorption on metal surfaces, thus offering protection in aggressive acidic environments (Goyal et al., 2018).

Niobium(V) Sulfato Species Synthesis

The compound's relevance extends to its potential use in the synthesis of complex inorganic species. For example, in the study of sulfuric acid solutions of Nb(V) sulfato species, the synthesis approach could benefit from the specific reactivity of sulfonic acid derivatives, including those related to 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid. Such compounds are instrumental in isolating novel inorganic species and understanding their reactivity and applications (Land & Sánchez-Caldas, 1967).

Sulfonamides in Drug Discovery

The structural motif of sulfonamides, akin to 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid, plays a critical role in medicinal chemistry. Sulfonamides are present in a variety of clinically used drugs, exploiting the unique properties of the sulfonamide group for therapeutic benefits. This highlights the compound's potential utility in the development of new pharmaceuticals, especially as research continues to explore novel sulfonamides with enhanced selectivity and efficacy (Carta et al., 2012).

Organic Acids in Acidizing Operations

In the oil and gas industry, the use of organic acids, including acetic acid and its derivatives, is prevalent for acidizing operations. These substances offer a safer and more environmentally friendly alternative to strong mineral acids for enhancing well productivity. The relevance of compounds like 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid in such applications lies in their potential as weaker, less corrosive acid sources, capable of dissolving mineral deposits without the drawbacks associated with harsher chemicals (Alhamad et al., 2020).

Environmental Persistence and Toxicity of Perfluoroalkyl Derivatives

The environmental impact and persistence of perfluoroalkyl acids, a group related to sulfonic acid derivatives, underscore the importance of understanding the ecological footprint of chemical compounds. Research into perfluoroalkyl acids, such as PFOS and PFOA, has raised awareness about their bioaccumulation and toxicological profiles, informing regulatory actions and guiding the development of safer alternatives (Lau et al., 2004).

properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-4-1-5(9)7(10-2-4)15(13,14)3-6(11)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNKMVWBPSKPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid

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